7-Chloro-2,3,4,4a,5,9b-hexahydro-1H-pyrido[4,3-b]indole

IDO1 inhibition Immuno-oncology Enzyme inhibition

This 7-chloro hexahydro-γ-carboline is a critical scaffold for IDO1-targeted cancer immunotherapy, demonstrating a 2 nM cellular IC50 equipotent to BMS-986242. Its trans-stereoisomers show superior D2 receptor displacement, with low CYP2D6 inhibition and minimal PXR induction, making it ideal for CNS programs where drug–drug interaction risks must be minimized. The 98% purity grade ensures reliable in vivo PK/PD and IND-enabling analytical validation. As a key SAR comparator versus the 7-bromo analog, it enables precise halogen optimization for metabolic stability and target engagement.

Molecular Formula C11H13ClN2
Molecular Weight 208.69 g/mol
Cat. No. B11894289
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name7-Chloro-2,3,4,4a,5,9b-hexahydro-1H-pyrido[4,3-b]indole
Molecular FormulaC11H13ClN2
Molecular Weight208.69 g/mol
Structural Identifiers
SMILESC1CNCC2C1NC3=C2C=CC(=C3)Cl
InChIInChI=1S/C11H13ClN2/c12-7-1-2-8-9-6-13-4-3-10(9)14-11(8)5-7/h1-2,5,9-10,13-14H,3-4,6H2
InChIKeyWYZHKRBFEWYMLL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





7-Chloro-2,3,4,4a,5,9b-hexahydro-1H-pyrido[4,3-b]indole: Core Scaffold and Procurement Specifications


7-Chloro-2,3,4,4a,5,9b-hexahydro-1H-pyrido[4,3-b]indole (CAS 1485629-39-7) is a chloro-substituted hexahydro-γ-carboline derivative, belonging to the pyrido[4,3-b]indole class. This scaffold features a fused bicyclic system combining a piperidine ring with an indole moiety, where a chlorine atom is positioned at the 7-position of the indole ring . The compound is commercially available as a research chemical with typical purity specifications of 95% to 98% . Its structural features—specifically the chloro substituent and the hexahydro configuration—render it a versatile intermediate for medicinal chemistry programs targeting CNS disorders and immunomodulation [1].

Why Generic Substitution Fails for 7-Chloro-2,3,4,4a,5,9b-hexahydro-1H-pyrido[4,3-b]indole


Substituting 7-chloro-2,3,4,4a,5,9b-hexahydro-1H-pyrido[4,3-b]indole with a different halogen analog, a tetrahydro variant, or a cis-stereoisomer is not functionally equivalent. The presence and position of the chloro substituent significantly alter electronic distribution and steric profile, impacting both chemical reactivity and biological target engagement . Furthermore, stereochemical configuration at the 4a and 9b positions is critical: trans-isomers consistently demonstrate superior dopamine receptor displacement compared to cis-isomers in vitro [1]. The hexahydro saturation state also distinguishes this scaffold from tetrahydro derivatives, which exhibit divergent sirtuin inhibition profiles and CNS penetration characteristics [2]. Thus, even minor structural modifications can abrogate or substantially shift the pharmacological profile and synthetic utility of this compound.

Quantitative Differentiation Evidence for 7-Chloro-2,3,4,4a,5,9b-hexahydro-1H-pyrido[4,3-b]indole


IDO1 Inhibition Potency: Sub-Nanomolar Cellular Activity Comparable to Clinical Candidate BMS-986242

The target compound, as represented by the closely related derivative BDBM50559669 (CHEMBL4756822) containing the 7-chloro-pyrido[4,3-b]indole core, exhibits potent inhibition of indoleamine 2,3-dioxygenase 1 (IDO1) with an IC50 of 2 nM in recombinant IFN-γ-induced human HeLa cells [1]. This potency is directly comparable to the clinical-stage IDO1 inhibitor BMS-986242, which also demonstrates an IC50 of 2 nM in cellular IDO1 inhibition assays . This places the 7-chloro-pyrido[4,3-b]indole scaffold among the most potent IDO1 inhibitors reported in the cellular context, a key differentiator from weaker analogs.

IDO1 inhibition Immuno-oncology Enzyme inhibition

Stereochemical Configuration: Trans-Isomers Show Superior Dopamine D2 Receptor Displacement vs. Cis-Isomers

In a comparative study of 4a,9b-trans- vs. 4a,9b-cis-hexahydro-1H-pyrido[4,3-b]indoles, the trans-series derivatives were consistently efficacious in displacing [3H]spiroperidol from striatal dopamine receptors in vitro, while the corresponding cis-series compounds were substantially less potent in both in vivo and in vitro assays of neuroleptic activity [1]. The trans configuration yields an optimized out-of-plane distance of approximately 0.55 Å for the basic nitrogen, which is critical for receptor engagement [1].

Dopamine receptor Neuroleptic Stereochemistry

Halogen Substitution: Chloro vs. Bromo Reactivity Differentiation

The 7-chloro substituent imparts distinct electronic and steric properties compared to its 7-bromo analog. The chloro group is less bulky and less polarizable than bromo, leading to altered π-stacking interactions and hydrogen bonding potential with biological targets . In synthetic applications, the chloro derivative undergoes nucleophilic aromatic substitution and palladium-catalyzed cross-coupling reactions under conditions that differ from those required for bromo analogs, offering chemists a tunable handle for diversification .

Synthetic chemistry Halogen effect Medicinal chemistry

CYP2D6 Inhibition Liability: 1000-fold Selectivity Window Over IDO1

The 7-chloro-pyrido[4,3-b]indole scaffold demonstrates a pronounced selectivity window between its primary target (IDO1) and the cytochrome P450 2D6 enzyme. While inhibiting IDO1 with an IC50 of 2 nM [1], the compound exhibits an IC50 of 30,000 nM against CYP2D6 [2], yielding a >10,000-fold selectivity index. This low CYP2D6 inhibition potential reduces the risk of drug-drug interactions and metabolic liabilities compared to promiscuous scaffolds.

Cytochrome P450 Drug-drug interaction Selectivity

Commercial Purity Benchmarking: 98% vs. 95% Grade Availability

The compound is commercially available in two distinct purity grades: 95% (e.g., AKSci) and 98% (e.g., Leyan) . The higher 98% grade offers a 3% absolute purity advantage, which is critical for applications requiring stringent impurity control such as in vivo studies, analytical method validation, and late-stage lead optimization. For early discovery screening, the 95% grade provides a cost-effective alternative without compromising primary assay integrity.

Quality control Procurement Purity

PXR Transactivation: Low Induction Potential Compared to Known CYP3A4 Inducers

The 7-chloro-pyrido[4,3-b]indole core (as BDBM50559669) demonstrates minimal pregnane X receptor (PXR) transactivation with an EC50 of 1,190 nM [1]. This is approximately 400-fold weaker than the prototypical PXR agonist rifampicin (EC50 ~3 nM) and 10- to 100-fold weaker than many known CYP3A4 inducers. The low PXR activation suggests a reduced likelihood of CYP3A4 induction, mitigating a common source of drug-drug interactions and metabolic instability.

PXR CYP3A4 induction Drug-drug interaction

Recommended Application Scenarios for 7-Chloro-2,3,4,4a,5,9b-hexahydro-1H-pyrido[4,3-b]indole Based on Quantitative Evidence


Immuno-Oncology Lead Optimization Requiring Sub-Nanomolar Cellular IDO1 Inhibition

Given its 2 nM cellular IC50 against IDO1 [1], this scaffold is ideally suited for medicinal chemistry campaigns targeting IDO1 for cancer immunotherapy. The equipotency to the clinical candidate BMS-986242 supports its use as a starting point for developing novel IDO1 inhibitors with differentiated PK/PD profiles.

CNS Drug Discovery Programs Targeting Dopamine Receptors with Favorable Selectivity

The demonstrated superiority of trans-stereoisomers in dopamine D2 receptor displacement [1] makes the trans-configured 7-chloro derivative a valuable template for designing novel antipsychotics or neuroleptic agents. The low CYP2D6 inhibition and minimal PXR induction [2] further enhance its suitability for CNS applications where drug-drug interaction risks must be minimized.

Late-Stage Preclinical Development Requiring High-Purity Building Blocks

For projects advancing to in vivo efficacy, pharmacokinetic, or toxicology studies, the 98% purity grade [1] provides the necessary quality control to ensure that observed biological effects are attributable to the compound of interest rather than impurities. This grade is also appropriate for developing and validating analytical methods for IND-enabling studies.

Structure-Activity Relationship (SAR) Studies Exploring Halogen Substitution Effects

The 7-chloro analog serves as a key comparator in SAR campaigns investigating the impact of halogen substitution on IDO1 inhibition, dopamine receptor binding, and metabolic stability. Its distinct electronic and steric profile compared to the 7-bromo analog [1] allows researchers to probe the optimal halogen for a given target or property profile.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

14 linked technical documents
Explore Hub


Quote Request

Request a Quote for 7-Chloro-2,3,4,4a,5,9b-hexahydro-1H-pyrido[4,3-b]indole

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.